molecular formula C10H12N2O5 B1605616 Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate CAS No. 62328-19-2

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate

Cat. No.: B1605616
CAS No.: 62328-19-2
M. Wt: 240.21 g/mol
InChI Key: KEYDXTIGCHRNQI-UHFFFAOYSA-N
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Description

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is a heterocyclic compound with the molecular formula C₁₀H₁₂N₂O₅. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate can be synthesized through several methods. One common approach involves the condensation of diethyl malonate with urea under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Diethyl malonate reacts with urea in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 100-120°C).

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is often optimized for large-scale production. This involves using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex pyrimidine derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s reactivity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,5-tricarboxylates, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: It is involved in the development of pharmaceuticals, particularly antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate exerts its effects involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. This inhibition can lead to therapeutic effects, such as antiviral activity by preventing viral replication or anticancer effects by inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-Oxo-1,2-dihydro-3,5-pyrimidinedicarboxylate
  • Diethyl 2-Oxo-1,2-dihydro-4,6-pyrimidinedicarboxylate
  • Diethyl 2-Oxo-1,2-dihydro-5,6-pyrimidinedicarboxylate

Uniqueness

Diethyl 2-Oxo-1,2-dihydro-4,5-pyrimidinedicarboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and agrochemicals.

Properties

IUPAC Name

diethyl 2-oxo-1H-pyrimidine-5,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-16-8(13)6-5-11-10(15)12-7(6)9(14)17-4-2/h5H,3-4H2,1-2H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYDXTIGCHRNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318956
Record name Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62328-19-2
Record name 62328-19-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-oxo-2,3-dihydropyrimidine-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60318956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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